molecular formula C18H21NO3S B2633164 (E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide CAS No. 1281694-50-5

(E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide

Cat. No.: B2633164
CAS No.: 1281694-50-5
M. Wt: 331.43
InChI Key: QUWRELPOANLOJQ-UHFFFAOYSA-N
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Description

(E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is an organic compound that features a combination of cyclopentyl, furan, phenyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent.

    Cyclopentylamine addition: The furan-2-ylmethyl intermediate is then reacted with cyclopentylamine to form the N-cyclopentyl-N-(furan-2-ylmethyl) intermediate.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethanesulfonamide: Lacks the double bond in the ethenesulfonamide group.

    N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethanesulfonamide: Contains a different substituent on the phenyl ring.

Uniqueness

(E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is unique due to the presence of the ethenesulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c20-23(21,14-12-16-7-2-1-3-8-16)19(17-9-4-5-10-17)15-18-11-6-13-22-18/h1-3,6-8,11-14,17H,4-5,9-10,15H2/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWRELPOANLOJQ-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC2=CC=CO2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N(CC2=CC=CO2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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